1-(2-Bromophenyl)-3-cyclopropylpropane-1,3-dione
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Overview
Description
1-(2-Bromophenyl)-3-cyclopropylpropane-1,3-dione is an organic compound that features a brominated phenyl group attached to a cyclopropylpropane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-cyclopropylpropane-1,3-dione can be achieved through a multi-step process. One common method involves the bromination of a phenyl precursor followed by the formation of the cyclopropylpropane-1,3-dione structure. The bromination step typically uses bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in alcohols or alkanes.
Scientific Research Applications
1-(2-Bromophenyl)-3-cyclopropylpropane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-cyclopropylpropane-1,3-dione involves its interaction with specific molecular targets. The bromine atom and the cyclopropylpropane-1,3-dione moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-3-cyclopropylpropane-1,3-dione
- 1-(2-Fluorophenyl)-3-cyclopropylpropane-1,3-dione
- 1-(2-Iodophenyl)-3-cyclopropylpropane-1,3-dione
Uniqueness: 1-(2-Bromophenyl)-3-cyclopropylpropane-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions .
Properties
Molecular Formula |
C12H11BrO2 |
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Molecular Weight |
267.12 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-cyclopropylpropane-1,3-dione |
InChI |
InChI=1S/C12H11BrO2/c13-10-4-2-1-3-9(10)12(15)7-11(14)8-5-6-8/h1-4,8H,5-7H2 |
InChI Key |
FSMAGVCRDBYNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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